molecular formula C21H22FN3O2 B2796042 5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574619-29-6

5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

カタログ番号 B2796042
CAS番号: 1574619-29-6
分子量: 367.424
InChIキー: JNYJRGBFBYQTPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline is a class of organic compounds that are often used as anti-tumor agents .


Synthesis Analysis

In the synthesis of quinazolin-5, the absence of a carbonyl stretching peak at 1705 cm −1 indicates that the (COOH) group was involved in the cyclization .


Molecular Structure Analysis

The binding mode of quinazoline compounds was found to be constant with the EGFR inhibitory activity in molecular docking studies .


Chemical Reactions Analysis

Quinazoline derivatives were prepared and tested for anticancer activity as irreversible dual EGFR/HER2 inhibitors .

科学的研究の応用

Antimicrobial Activity

A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized starting from related compounds. These synthesized compounds have been screened for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Crystal Structure Analysis

The crystal structure of a closely related compound, 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, was determined by X-ray diffraction analysis, revealing intricate intra- and intermolecular interactions. This detailed structural analysis contributes to the understanding of molecular conformations and interactions that are crucial for designing compounds with desired biological activities (Rajnikant, Gupta, & Singh, 2000).

Platelet Activating Factor (PAF) Antagonists

N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines were evaluated for their ability to inhibit the binding of radiolabeled platelet activating factor (PAF) to its receptor on dog platelets, indicating their potential as PAF antagonists. This suggests their applicability in treating diseases where PAF is a contributing factor, such as inflammation and cardiovascular diseases (Tilley et al., 1988).

Cancer Research

A compound with a slightly different structure was synthesized and showed distinct effective inhibition on the proliferation of some cancer cell lines. This highlights the potential application of related compounds in cancer research, particularly in the synthesis of new chemotherapeutic agents (Liu et al., 2016).

Antiallergy Agents

N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides were evaluated for their ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) induced contractions, indicating their potential as orally active antiallergy agents. This suggests their usefulness in treating allergic reactions and asthma (Tilley et al., 1987).

作用機序

Target of Action

Similar compounds have been found to inhibitglycogen synthase kinase (GSK-3) , which plays a crucial role in cellular processes such as glucose regulation and cell division.

Mode of Action

Compounds with similar structures have been found to reduce the mitochondrial complex i-dependent respiration . This suggests that the compound might interact with its targets to alter cellular respiration.

Biochemical Pathways

Inhibition of gsk-3 can affect various pathways, including the wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation .

Result of Action

Similar compounds have shown high hypoglycemic activity , suggesting potential effects on blood glucose levels.

特性

IUPAC Name

5-ethyl-N-(4-fluorophenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYJRGBFBYQTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。